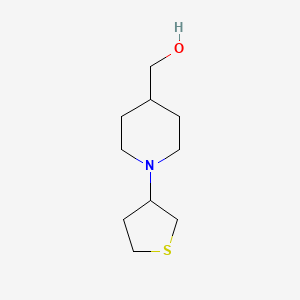
3-Fluoro-3-(thiophen-2-yl)pyrrolidine
Übersicht
Beschreibung
“3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound can be used as a building block for the preparation of various derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, thiophene derivatives can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is characterized by a pyrrolidine ring and a thiophen ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, exhibits a variety of properties and applications .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
3-Fluoro-3-(thiophen-2-yl)pyrrolidine: derivatives have been studied for their potential anticancer properties . The thiophene moiety is known to interact with various biological targets, and its incorporation into pyrrolidine structures could lead to the development of novel anticancer agents. Research is ongoing to determine the efficacy and safety of these compounds in cancer therapy.
Material Science: Organic Semiconductors
Thiophene derivatives play a significant role in the advancement of organic semiconductors . The electronic properties of thiophene make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The addition of the 3-Fluoro-3-(thiophen-2-yl)pyrrolidine structure could enhance the performance of these materials.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They help protect metals from corroding, which is crucial in maintaining the integrity and longevity of metal structures and machinery. The specific application of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine in this field could be explored further to develop more efficient corrosion inhibitors.
Pharmacology: Anti-inflammatory and Analgesic Effects
Thiophene derivatives exhibit anti-inflammatory and analgesic effects . They can be used to develop new medications that help reduce inflammation and pain. The unique structure of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine might offer a new approach to treating conditions associated with inflammation and pain.
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives makes them candidates for developing new antimicrobial agents . The 3-Fluoro-3-(thiophen-2-yl)pyrrolidine compound could be part of a new class of antimicrobials with potential applications in treating bacterial infections.
Neuropharmacology: Voltage-gated Sodium Channel Blocker
Some thiophene derivatives are known to act as voltage-gated sodium channel blockers . This property is essential in the development of drugs for conditions like epilepsy. The 3-Fluoro-3-(thiophen-2-yl)pyrrolidine may contribute to the synthesis of new neuropharmacological agents.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in the fabrication of OLEDs . The unique properties of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine could lead to the development of OLEDs with improved light-emitting efficiency and stability.
Anti-atherosclerotic Properties
Research has indicated that thiophene derivatives may possess anti-atherosclerotic properties , which could be beneficial in treating cardiovascular diseases. The specific effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine in this context remain an interesting area for further investigation.
Wirkmechanismus
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
3-fluoro-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQAYVCOCUGNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(thiophen-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



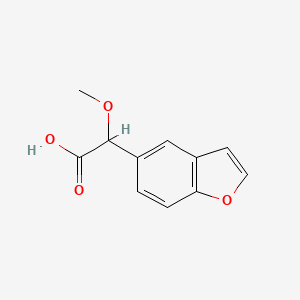
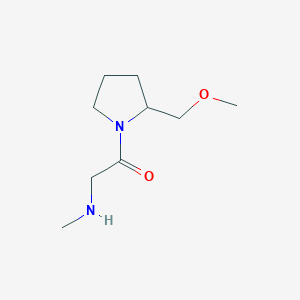
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)

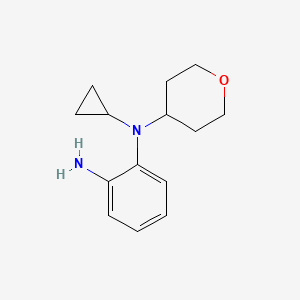
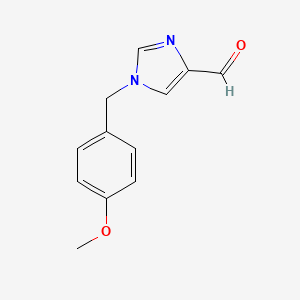

![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)
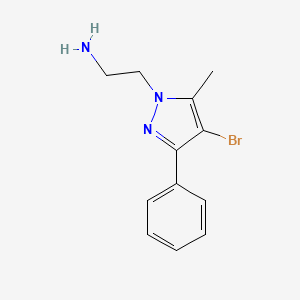
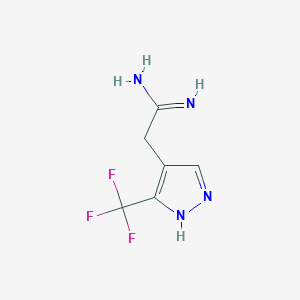
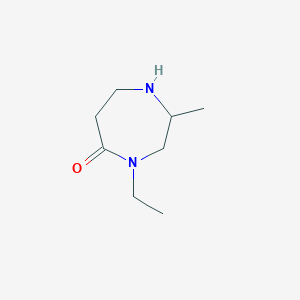
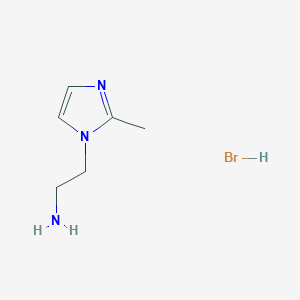
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)
